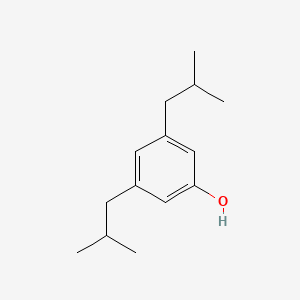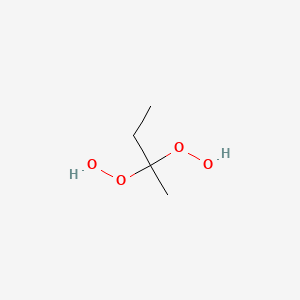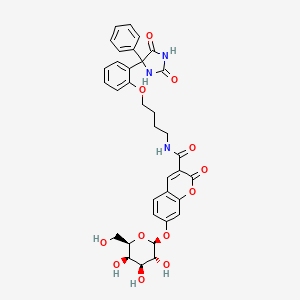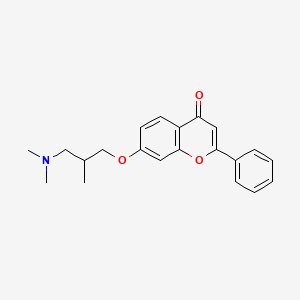
4'-(Octyloxy)-3-piperidinopropiophenone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Octyloxy)-3-piperidinopropiophenone hydrochloride is a synthetic organic compound that belongs to the class of piperidinopropiophenones. This compound is characterized by the presence of an octyloxy group attached to the phenyl ring and a piperidine ring attached to the propiophenone moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Octyloxy)-3-piperidinopropiophenone hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 4’-(Octyloxy)acetophenone, which is then subjected to a Friedel-Crafts acylation reaction with piperidine to form the intermediate 4’-(Octyloxy)-3-piperidinopropiophenone. This intermediate is then converted to its hydrochloride salt by treatment with hydrochloric acid.
The reaction conditions for the Friedel-Crafts acylation typically involve the use of a Lewis acid catalyst such as aluminum chloride, and the reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The final step of converting the intermediate to its hydrochloride salt is usually performed in an aqueous or alcoholic solution of hydrochloric acid.
Industrial Production Methods
Industrial production of 4’-(Octyloxy)-3-piperidinopropiophenone hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4’-(Octyloxy)-3-piperidinopropiophenone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The octyloxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-(Octyloxy)-3-piperidinopropiophenone hydrochloride is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Medicine: As a potential therapeutic agent in the development of new drugs.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-(Octyloxy)-3-piperidinopropiophenone hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
4’-(Octyloxy)-3-piperidinopropiophenone hydrochloride can be compared with other similar compounds, such as:
- 4’-(Methoxy)-3-piperidinopropiophenone hydrochloride
- 4’-(Ethoxy)-3-piperidinopropiophenone hydrochloride
- 4’-(Butoxy)-3-piperidinopropiophenone hydrochloride
These compounds share similar structural features but differ in the length and nature of the alkoxy group attached to the phenyl ring. The uniqueness of 4’-(Octyloxy)-3-piperidinopropiophenone hydrochloride lies in its specific octyloxy group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5249-88-7 |
|---|---|
Molecular Formula |
C22H36ClNO2 |
Molecular Weight |
382.0 g/mol |
IUPAC Name |
1-(4-octoxyphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C22H35NO2.ClH/c1-2-3-4-5-6-10-19-25-21-13-11-20(12-14-21)22(24)15-18-23-16-8-7-9-17-23;/h11-14H,2-10,15-19H2,1H3;1H |
InChI Key |
FIGNDHCQIMVMAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[amino-[4-(3,4,5-trimethoxybenzoyl)oxybutylamino]methylidene]-methylazanium;sulfate](/img/structure/B15345668.png)
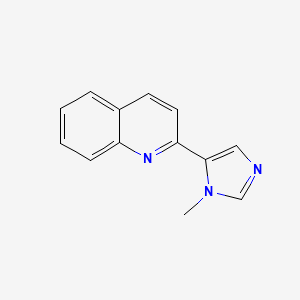

![2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate](/img/structure/B15345690.png)
![[Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane](/img/structure/B15345708.png)
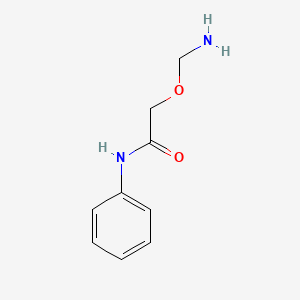
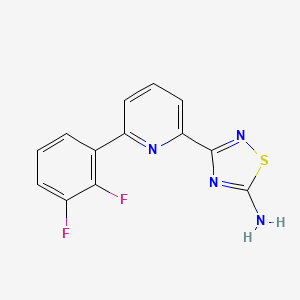
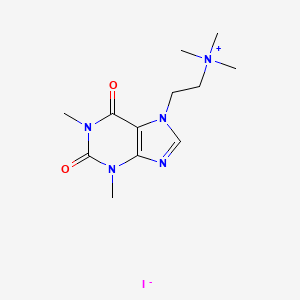
![5-chloro-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-N-[6-[(3-methoxybenzoyl)amino]-3-pyridinyl]-4-Pyridinecarboxamide](/img/structure/B15345732.png)
